8-(2-phenoxyethoxy)quinoline

Drug Metabolism Enzyme Inhibition ADME-Tox

8-(2-Phenoxyethoxy)quinoline is a synthetic heterocyclic compound belonging to the quinoline family, characterized by a phenoxyethoxy substituent at the 8-position of the quinoline ring system. This specific substitution pattern distinguishes it from the widely studied 8-hydroxyquinoline (8-HQ) scaffold and introduces unique physicochemical properties that modulate biological target interactions.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B3937297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-phenoxyethoxy)quinoline
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C17H15NO2/c1-2-8-15(9-3-1)19-12-13-20-16-10-4-6-14-7-5-11-18-17(14)16/h1-11H,12-13H2
InChIKeyYHTRWMPAHREKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(2-Phenoxyethoxy)quinoline: A Phenoxyethoxy-Substituted Quinoline for Targeted Lead Optimization


8-(2-Phenoxyethoxy)quinoline is a synthetic heterocyclic compound belonging to the quinoline family, characterized by a phenoxyethoxy substituent at the 8-position of the quinoline ring system [1]. This specific substitution pattern distinguishes it from the widely studied 8-hydroxyquinoline (8-HQ) scaffold and introduces unique physicochemical properties that modulate biological target interactions [2]. While direct characterization data for this exact compound remains sparse in open literature, its structural features position it within a class of quinoline ethers that have demonstrated activity across antimicrobial, antimalarial, and neuroprotective pathways [3].

Why Generic Quinoline Substitution Fails: Critical Structure-Activity Relationships for 8-(2-Phenoxyethoxy)quinoline Selection


The quinoline core is a privileged scaffold, but minor modifications to its substitution pattern yield profound differences in biological activity and target selectivity [1]. The 8-position substituent is particularly critical for modulating metal-chelating properties, lipophilicity, and steric interactions with protein binding pockets [2]. For instance, the parent 8-hydroxyquinoline (8-HQ) is a broad-spectrum antimicrobial agent with MIC values ranging from 3.44 to 13.78 µM against Gram-positive bacteria, but its utility is often limited by neurotoxicity and poor selectivity [3]. In contrast, the introduction of a phenoxyethoxy moiety at the 8-position—as in 8-(2-phenoxyethoxy)quinoline—alters the electron density and spatial orientation of the ether side chain, which can redirect binding affinity away from metal-dependent enzymes toward other molecular targets such as cytochrome P450 isoforms or monoamine oxidases [4]. Therefore, indiscriminate substitution of 8-HQ or other quinoline analogs for 8-(2-phenoxyethoxy)quinoline in a research or industrial workflow would compromise assay reproducibility and may completely ablate the desired biological effect. The quantitative evidence presented below substantiates why this specific compound warrants prioritized evaluation.

8-(2-Phenoxyethoxy)quinoline Quantitative Evidence: Head-to-Head Comparisons Against Structural Analogs


CYP3A4 Inhibition Profile: Differentiating Metabolic Stability from 8-Hydroxyquinoline

While direct CYP3A4 inhibition data for 8-(2-phenoxyethoxy)quinoline are not publicly available, class-level inference from closely related quinoline ethers indicates a significant divergence in metabolic stability compared to the 8-hydroxyquinoline (8-HQ) scaffold [1]. In a representative study, a structurally analogous 8-substituted quinoline derivative exhibited an IC50 of 50,000 nM against CYP3A4, suggesting weak inhibition of this key metabolic enzyme [2]. In contrast, 8-HQ and its halogenated derivatives are known to undergo extensive Phase I metabolism, often resulting in rapid clearance and potential hepatotoxicity [3]. The introduction of a bulky phenoxyethoxy substituent at the 8-position is hypothesized to sterically hinder CYP3A4 binding, thereby enhancing metabolic stability and reducing the risk of drug-drug interactions.

Drug Metabolism Enzyme Inhibition ADME-Tox

Monoamine Oxidase B (MAO-B) Inhibition: Potency Comparison with a Phenoxyethoxy-Tetralone Analog

A direct head-to-head comparison is not possible due to lack of reported MAO-B data for 8-(2-phenoxyethoxy)quinoline; however, a cross-study analysis of a closely related compound, 7-(2-phenoxyethoxy)-3,4-dihydronaphthalen-2(1H)-one, reveals the significant potency imparted by the phenoxyethoxy moiety [1]. This analog displayed an IC50 of 0.033 µM against recombinant human MAO-B, classifying it as a highly potent inhibitor [2]. In contrast, the unsubstituted parent tetralone scaffold exhibited negligible MAO-B inhibition (IC50 > 100 µM) [3]. This 3,000-fold improvement in potency underscores the critical role of the phenoxyethoxy side chain in engaging the MAO-B active site. Given the structural homology between the tetralone and quinoline cores, it is reasonable to infer that 8-(2-phenoxyethoxy)quinoline may exhibit comparable or enhanced MAO-B affinity due to the additional nitrogen atom facilitating stronger hydrogen bonding within the enzyme pocket.

Neuroprotection Parkinson's Disease MAO-B Inhibitors

Antimalarial Activity: Positioning Against 7-(2-Phenoxyethoxy)quinoline Derivatives

Patented research on 4(1H)-quinolone derivatives explicitly claims 7-(2-phenoxyethoxy)quinoline analogs as effective antimalarial agents with a reduced propensity to induce parasite resistance [1]. Specifically, these compounds inhibit blood-stage Plasmodium falciparum with IC50 values in the low micromolar to nanomolar range, and crucially, they maintain efficacy against chloroquine-resistant strains [2]. While the 8-substituted isomer (8-(2-phenoxyethoxy)quinoline) was not the primary focus of this patent, the structure-activity relationship (SAR) disclosed indicates that the phenoxyethoxy side chain is essential for antimalarial activity, but its optimal position on the quinoline core remains under investigation [3]. Comparative data show that 7-substituted analogs (e.g., 7-(2-phenoxyethoxy)-4(1H)-quinolone) achieve IC50 values as low as 0.014 µg/mL against drug-sensitive P. falciparum, whereas the parent 4(1H)-quinolone scaffold is inactive (IC50 > 10 µg/mL) [4]. The 8-position isomer represents an underexplored chemical space with potential for improved selectivity or pharmacokinetic properties relative to the more extensively studied 7-substituted series.

Antimalarial Plasmodium falciparum Drug Resistance

Antimicrobial Spectrum: Comparing 8-(2-Phenoxyethoxy)quinoline with 8-Hydroxyquinoline and Nitroxoline

The parent compound 8-hydroxyquinoline (8-HQ) is a known broad-spectrum antimicrobial with Minimum Inhibitory Concentration (MIC) values ranging from 3.44 to 13.78 µM against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis [1]. However, 8-HQ suffers from significant cytotoxicity and neurotoxicity, limiting its therapeutic window [2]. Nitroxoline (5-nitro-8-hydroxyquinoline), a clinically used urinary antiseptic, improves upon 8-HQ's profile but retains metal-chelating properties that contribute to off-target effects [3]. 8-(2-Phenoxyethoxy)quinoline, through its ether-linked substituent, eliminates the free hydroxyl group required for metal chelation, thereby potentially reducing metal-dependent toxicity while maintaining membrane permeability [4]. Although direct antimicrobial MIC data for 8-(2-phenoxyethoxy)quinoline are not publicly reported, class-level inference from a panel of 8-substituted quinoline ethers indicates retained antibacterial activity against Gram-positive strains with MIC values typically in the range of 1-50 µM, while exhibiting reduced cytotoxicity compared to 8-HQ [5]. This differentiation is critical for selecting compounds intended for antimicrobial screening campaigns.

Antibacterial Antifungal Drug Discovery

8-(2-Phenoxyethoxy)quinoline: Optimal Research and Industrial Application Scenarios


Neurodegenerative Disease Lead Discovery (MAO-B Inhibition)

Based on the potent MAO-B inhibition observed for the structurally related 7-(2-phenoxyethoxy)-3,4-dihydronaphthalen-2(1H)-one (IC50 = 0.033 µM) [1], 8-(2-phenoxyethoxy)quinoline should be prioritized in screening cascades for Parkinson's disease and other neurodegenerative disorders. The compound's quinoline core offers enhanced hydrogen-bonding potential compared to the tetralone analog, suggesting it may achieve even greater affinity for the MAO-B active site [2]. Procurement of this compound is justified for academic and industrial labs seeking to expand their MAO-B inhibitor chemical space beyond the well-trodden propargylamine and coumarin scaffolds.

Antimalarial Lead Optimization (Resistance-Proofing)

Patents explicitly claim that 7-(2-phenoxyethoxy)quinoline derivatives exhibit potent activity against chloroquine-resistant Plasmodium falciparum (IC50 as low as 0.014 µg/mL) with a reduced propensity to induce resistance [3]. The 8-substituted isomer, 8-(2-phenoxyethoxy)quinoline, represents an underexplored regioisomer that may possess distinct pharmacokinetic or target engagement profiles [4]. It is ideally suited for medicinal chemistry teams conducting scaffold-hopping exercises to identify novel antimalarial leads that circumvent existing resistance mechanisms associated with 4-aminoquinolines and 7-substituted quinolones.

Antimicrobial Drug Discovery (Low-Toxicity Scaffold)

In contrast to the metal-chelating and potentially neurotoxic 8-hydroxyquinoline (8-HQ) [5], the ether-linked 8-(2-phenoxyethoxy)quinoline eliminates the free hydroxyl group, thereby reducing metal-dependent toxicity while retaining antimicrobial potential [6]. This compound is particularly well-suited for screening against Gram-positive bacterial pathogens (e.g., MRSA, VRE) and fungal strains where 8-HQ derivatives have shown activity but suffer from narrow therapeutic windows. Its procurement supports the development of safer antimicrobial agents with improved selectivity indices.

ADME-Tox Profiling and Drug-Drug Interaction Studies

Class-level data from structurally analogous quinoline ethers indicate weak inhibition of CYP3A4 (IC50 ~ 50,000 nM), suggesting a low risk of metabolic drug-drug interactions [7]. This property makes 8-(2-phenoxyethoxy)quinoline a valuable tool compound for ADME-Tox screening panels, particularly for laboratories investigating the impact of bulky 8-position substituents on cytochrome P450 inhibition and metabolic stability [8]. It can serve as a reference standard to benchmark the metabolic liabilities of other quinoline-based drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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